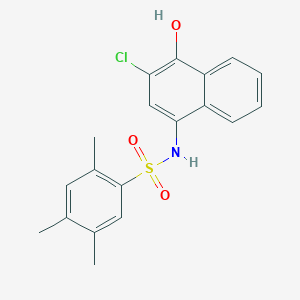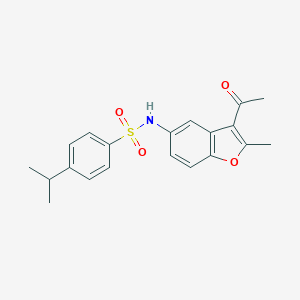
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine, also known as FMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have interesting biological properties, making it a promising candidate for further investigation.
Mecanismo De Acción
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine acts as a selective serotonin receptor agonist, which means that it binds to and activates certain types of serotonin receptors in the brain and other parts of the body. This leads to various biological effects, including changes in neurotransmitter levels, modulation of neuronal activity, and changes in gene expression.
Biochemical and Physiological Effects:
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have various biochemical and physiological effects, including:
1. Modulation of neurotransmitter levels: 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been found to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
2. Modulation of neuronal activity: 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been found to modulate the activity of neurons in the brain, leading to changes in behavior and cognition.
3. Changes in gene expression: 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been found to modulate the expression of various genes in the brain and other parts of the body, leading to changes in cellular function and physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been found to be highly potent, which means that it can be used in low concentrations to achieve the desired biological effects.
2. Selective activity: 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have selective activity towards certain types of serotonin receptors, which makes it a useful tool for studying the role of these receptors in various biological processes.
Some of the limitations of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine for lab experiments include:
1. Limited availability: 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is not widely available, which can make it difficult to obtain for research purposes.
2. Lack of in vivo data: Although 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been extensively studied in vitro, there is limited in vivo data available on its biological effects and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine. Some of the key areas of future research include:
1. Development of new drugs: 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has the potential to be developed into new drugs for the treatment of various medical conditions, including neurological and psychiatric disorders and cancer.
2. Study of serotonin receptors: 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine can be used as a tool for studying the role of serotonin receptors in various biological processes.
3. Investigation of biological effects: Further research is needed to fully understand the biological effects of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine and its potential applications in scientific research and medicine.
Métodos De Síntesis
The synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-methoxyphenylpiperazine in the presence of a base such as triethylamine. This reaction leads to the formation of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine as a white solid with a high yield.
Aplicaciones Científicas De Investigación
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential applications in scientific research. It has been found to have interesting biological properties, making it a promising candidate for further investigation. Some of the key areas of research where 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been studied include:
1. Neuroscience: 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been found to act as a selective serotonin receptor agonist, which makes it a potential candidate for the development of drugs for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
2. Cancer Research: 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer.
3. Drug Development: 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential use in the development of new drugs for various medical conditions.
Propiedades
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14-13-15(19)7-8-18(14)25(22,23)21-11-9-20(10-12-21)16-5-3-4-6-17(16)24-2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZQLAJPQQJZGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylic acid](/img/structure/B491986.png)
![2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B491998.png)
![Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate](/img/structure/B492002.png)

![N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide](/img/structure/B492010.png)
![2,4,5-trimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B492016.png)
![2,4,5-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B492018.png)
![Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492019.png)
![Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492025.png)
![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B492027.png)
![Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492029.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492031.png)
![Methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492032.png)
